2-({3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide
Description
2-({3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide is a synthetic small molecule featuring a pyrrolo[3,2-d]pyrimidine core, a heterocyclic scaffold known for its pharmacological relevance in kinase inhibition and anti-inflammatory applications . Key structural attributes include:
- 3-ethyl substituent: Enhances lipophilicity and metabolic stability.
- 7-phenyl ring: May modulate steric and electronic properties for selective receptor engagement.
- Sulfanyl acetamide side chain: Links the core to a 4-methylbenzylamine group, optimizing solubility and bioavailability .
The compound’s synthesis likely involves condensation of substituted pyrrolo-pyrimidine precursors with sulfhydryl acetamide derivatives, as inferred from analogous methods in .
Properties
IUPAC Name |
2-[(3-ethyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O2S/c1-3-28-23(30)22-21(19(14-26-22)18-7-5-4-6-8-18)27-24(28)31-15-20(29)25-13-17-11-9-16(2)10-12-17/h4-12,14,26H,3,13,15H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUUWYTIVDZLUEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NCC4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide typically involves multi-step organic reactionsCommon reagents used in these reactions include ethyl acetoacetate, phenylhydrazine, and various sulfur-containing compounds .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors and other advanced techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-({3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce a variety of functional groups .
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include anti-inflammatory, antiviral, or anticancer properties.
Industry: It could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-({3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved would depend on the specific biological activity of the compound .
Comparison with Similar Compounds
Key Differences :
- The 4-chlorophenyl and dipentylamino groups in ’s compound reduce aqueous solubility compared to the target’s sulfanyl acetamide side chain.
- The ethyl carboxylate group may limit membrane permeability, whereas the target’s 4-methylbenzylamine moiety balances lipophilicity and solubility .
2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide ()
Key Differences :
- The trifluoromethoxy group in enhances metabolic resistance but may increase toxicity risks relative to the target’s simpler 4-methylphenyl group.
Patent Derivatives from EP 4 374 877 A2 ()
The European patent application discloses pyrrolo[1,2-b]pyridazine derivatives (e.g., (4aR)-N-[2-(6-cyano-5-methylpyrimidin-4-yl)-4-(trifluoromethyl)phenyl]-1-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide). While structurally distinct, these compounds share functional motifs with the target molecule:
- Morpholine-ethoxy groups : Improve solubility and pharmacokinetics, akin to the target’s 4-methylbenzylamine.
- Trifluoromethyl groups : Enhance target affinity but may reduce synthetic accessibility compared to the target’s ethyl substituent .
Research Findings and Implications
- Structural Optimization : The target compound’s 3-ethyl and sulfanyl acetamide groups strike a balance between solubility and potency, addressing limitations seen in ’s ester-based analog and ’s highly fluorinated derivative.
Biological Activity
The compound 2-({3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide is a derivative of pyrrolo[3,2-d]pyrimidine, a class of compounds that has garnered attention for its diverse biological activities, particularly in anticancer research. This article will explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound features a pyrrolo[3,2-d]pyrimidine core , which is known for its ability to interact with various biological targets. The presence of functional groups such as acetamide and ethyl substituents enhances its chemical reactivity and potential therapeutic interactions.
Structural Characteristics
| Feature | Description |
|---|---|
| Core Structure | Pyrrolo[3,2-d]pyrimidine |
| Functional Groups | Acetamide, Ethyl Substituents |
| Potential Interactions | Modulates enzyme and receptor activities |
Anticancer Properties
Recent studies have demonstrated that pyrrolo[3,2-d]pyrimidine derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, research indicates that these compounds can induce cell cycle arrest at the G2/M phase without triggering apoptosis, suggesting a unique mechanism of action that warrants further investigation .
Key Findings
- EC50 Values : The effective concentration (EC50) values for related compounds range from 0.014 to 14.5 μM, indicating potent biological activity across different cancer types.
- Toxicity Profiles : Modifications such as N5 alkyl substitutions have been shown to reduce toxicity while maintaining efficacy, with maximum tolerated doses (MTD) reaching up to 40 mg/kg in animal models .
The biological activity of the compound is attributed to its ability to interact with specific molecular targets involved in cancer progression. For example:
- EGFR Inhibition : Compounds similar to this one have shown promising results as inhibitors of the epidermal growth factor receptor (EGFR), which is often mutated in non-small cell lung cancer (NSCLC). The most potent derivatives exhibited IC50 values as low as 1.5 nM against mutant EGFRs .
- Cell Cycle Modulation : Studies indicate that these compounds can effectively disrupt the cell cycle in cancer cells, leading to growth inhibition and apoptosis under certain conditions.
Case Studies
- Anti-Glioma Activity : A study focused on pyrrolo-pyrimidine derivatives demonstrated their ability to promote apoptosis in glioma cells while inhibiting cell proliferation through EGFR inhibition. The lead compound showed superior efficacy compared to standard treatments like erlotinib .
- Antioxidant and Anti-inflammatory Effects : Other derivatives have been evaluated for their antioxidant properties and ability to reduce inflammation in cellular models. Compounds were tested against RAW264.7 cells stimulated with lipopolysaccharides (LPS), revealing significant anti-inflammatory effects .
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for assessing its therapeutic viability. Preliminary studies suggest:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
